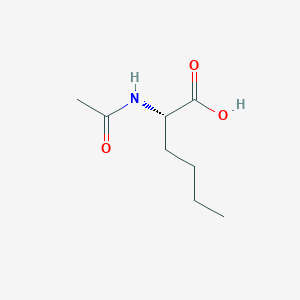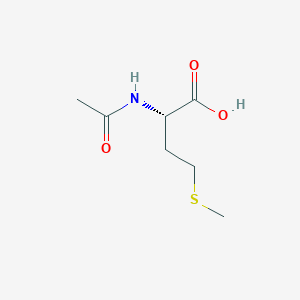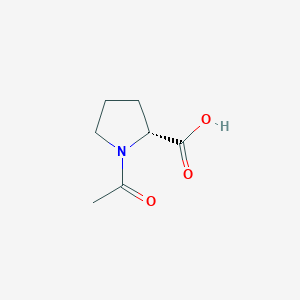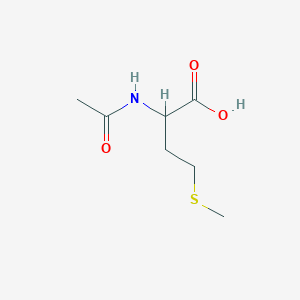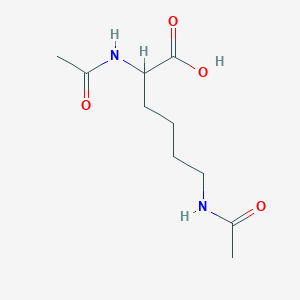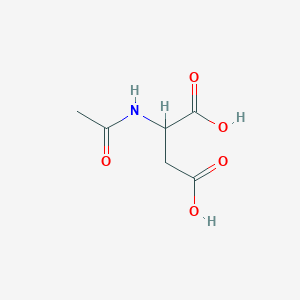
5-ヒドロキシ-2-メチル-1H-インドール-3-カルボン酸エチル
概要
説明
{12})H({13})NO({3}). これは、多くの天然物や医薬品に共通して見られる構造であるインドールの誘導体です。
科学的研究の応用
Ethyl 5-hydroxy-2-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of obesity and cancer.
Industry: Utilized in the production of materials with specific electronic properties
作用機序
5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルの作用機序には、さまざまな分子標的との相互作用が含まれます。医学的な用途では、特定の酵素や受容体の阻害剤として作用し、生物学的経路を調節する場合があります。 たとえば、細胞分裂と癌治療において重要なチューブリン重合の潜在的な阻害剤として研究されています .
類似の化合物との比較
5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルは、以下のような他のインドール誘導体と比較することができます。
- 5-メチルインドール-2-カルボン酸エチル
- 5-メトキシ-2-メチルインドール
- 1H-ベンゾ[g]インドール
これらの化合物は、同様のコア構造を共有していますが、官能基が異なり、化学反応性と生物活性にばらつきが生じます。 5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルは、特定のヒドロキシル基とエステル基を持つため、独特の性質と用途を持っています .
生化学分析
Biochemical Properties
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that can be used in the synthesis of 2-phenylthiomethyl-indole derivatives . These derivatives are known to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes . The interaction between Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and these enzymes is crucial in its biochemical role .
Cellular Effects
The application of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and its derivatives has shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it is used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO) .
Temporal Effects in Laboratory Settings
The effects of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Metabolic Pathways
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is involved in metabolic pathways related to the biosynthesis of leukotrienes . It interacts with enzymes such as 5-lipoxygenase (5-LO) and potentially affects metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルの合成は、一般的に5-ヒドロキシ-2-メチルインドール-3-カルボン酸のエステル化を伴います。一般的な方法の1つは、硫酸などの強酸触媒の存在下、酸とエタノールを反応させることです。 反応は還流条件下で行われ、エステル化が完了するまで行われます {_svg_1}.
工業的生産方法
工業規模では、5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。 これらの方法は、温度、圧力、反応物濃度などの反応パラメータを制御するために自動システムを使用し、製品品質の一貫性を確保することがよくあります .
化学反応の分析
反応の種類
5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成することができます。
還元: エステル基はアルコールに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO(4))と三酸化クロム(CrO(_3))があります。
還元: 水素化リチウムアルミニウム(LiAlH(_4))または水素化ホウ素ナトリウム(NaBH(_4))などの還元剤が一般的に使用されます。
置換: 塩化チオニル(SOCl(_2))または三臭化リン(PBr(_3))などの試薬は、置換反応を促進することができます.
生成される主な生成物
酸化: 5-オキソ-2-メチルインドール-3-カルボン酸エチルの生成。
還元: 5-ヒドロキシ-2-メチルインドール-3-メタノールの生成。
科学研究における用途
5-ヒドロキシ-2-メチルインドール-3-カルボン酸エチルは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用と鎮痛作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に肥満や癌の治療における新しい医薬品の開発における役割について調査されています。
類似化合物との比較
Ethyl 5-hydroxy-2-methylindole-3-carboxylate can be compared with other indole derivatives such as:
- Ethyl 5-methylindole-2-carboxylate
- 5-Methoxy-2-methylindole
- 1H-Benzo[g]indole
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Ethyl 5-hydroxy-2-methylindole-3-carboxylate is unique due to its specific hydroxyl and ester functional groups, which confer distinct properties and applications .
特性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-91-6 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7598-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Nenitzescu reaction in synthesizing Ethyl 5-hydroxy-2-methylindole-3-carboxylate?
A1: The Nenitzescu reaction provides a synthetic pathway to obtain Ethyl 5-hydroxy-2-methylindole-3-carboxylate []. This reaction involves reacting a benzoquinone derivative with an enamine, such as ethyl 3-aminocrotonate. [] This method sparked interest in the 1950s due to its potential for synthesizing 5-hydroxyindole derivatives, particularly relevant due to the discovery of serotonin as a 5-hydroxyindole derivative. []
Q2: Are there any known structural isomers of Ethyl 5-hydroxy-2-methylindole-3-carboxylate, and what is their significance?
A2: Yes, research indicates the existence of isomeric Mannich bases derived from Ethyl 5-hydroxy-2-methylindole-3-carboxylate. [] While the specific details of these isomers are not elaborated upon in the provided abstracts, the existence of such isomers suggests potential variations in their chemical and biological properties compared to the parent compound. Further research into these isomers could reveal valuable insights into structure-activity relationships and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



